molecular formula C14H27NO2 B12588010 Ethyl 2-[(dibutylamino)methyl]prop-2-enoate CAS No. 600164-59-8

Ethyl 2-[(dibutylamino)methyl]prop-2-enoate

Cat. No.: B12588010
CAS No.: 600164-59-8
M. Wt: 241.37 g/mol
InChI Key: LMSRFUAMXYFHBU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-[(dibutylamino)methyl]prop-2-enoate can be synthesized through the esterification of 2-(dibutylamino)ethanol with methacrylic acid or its derivatives. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, 2-(dibutylamino)ethanol and methacrylic acid, are mixed in the presence of a catalyst and heated to the required temperature. The reaction mixture is then subjected to distillation to separate the desired product from any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(dibutylamino)methyl]prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-[(dibutylamino)methyl]prop-2-enoate has several applications in scientific research, including:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.

    Biology: Employed in the development of biomaterials for medical applications.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in dental materials.

    Industry: Utilized in the production of coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of ethyl 2-[(dibutylamino)methyl]prop-2-enoate primarily involves its ability to polymerize and form stable polymers. The ester and amino groups in the molecule allow it to participate in various chemical reactions, leading to the formation of polymers with desired properties. The molecular targets and pathways involved depend on the specific application and the nature of the polymerization process .

Comparison with Similar Compounds

Similar Compounds

  • 2-(dimethylamino)ethyl methacrylate
  • 2-(diethylamino)ethyl methacrylate
  • 2-(dipropylamino)ethyl methacrylate

Uniqueness

Ethyl 2-[(dibutylamino)methyl]prop-2-enoate is unique due to its specific combination of ester and amino groups, which allows it to form polymers with distinct properties. Compared to similar compounds, it offers a balance of hydrophobicity and reactivity, making it suitable for a wide range of applications .

Properties

CAS No.

600164-59-8

Molecular Formula

C14H27NO2

Molecular Weight

241.37 g/mol

IUPAC Name

ethyl 2-[(dibutylamino)methyl]prop-2-enoate

InChI

InChI=1S/C14H27NO2/c1-5-8-10-15(11-9-6-2)12-13(4)14(16)17-7-3/h4-12H2,1-3H3

InChI Key

LMSRFUAMXYFHBU-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CC(=C)C(=O)OCC

Origin of Product

United States

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